GSK-114

概要

説明

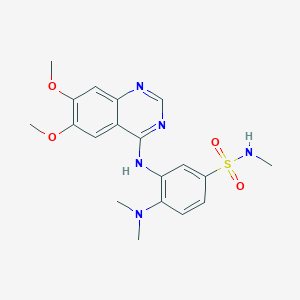

GSK-114 (CAS: 1301761-96-5) is a highly selective, orally active inhibitor of TNNI3K (TNNI3-interacting kinase), a tyrosine-like kinase predominantly expressed in cardiac tissue. It exhibits an IC50 of 25 nM for TNNI3K, with 40-fold selectivity over B-Raf kinase (IC50 = 1 µM) . Its molecular formula is C19H23N5O4S (molecular weight: 417.48), and it demonstrates favorable pharmacokinetic properties, including oral bioavailability (AUC = 0.18 µg·h/mL, Cmax = 130 ng/mL at 2 mg/kg in rats) and a plasma half-life of 3.6 hours . This compound is stable in DMSO (5.5 mg/mL solubility) and recommended for storage at -20°C to maintain potency .

TNNI3K’s role in cardiac hypertrophy and regeneration makes this compound a critical tool for studying heart disease mechanisms and therapeutic interventions . Its selectivity profile minimizes off-target effects, distinguishing it from broader kinase inhibitors.

準備方法

合成経路と反応条件

GSK114の合成には、3-((6,7-ジメトキシキナゾリン-4-イル)アミノ)-4-(ジメチルアミノ)-N-メチルベンゼンスルホンアミドの調製が含まれます。 反応条件には通常、溶媒としてジメチルスルホキシド(DMSO)の使用が含まれ、超音波処理と加温技術により溶解性を高めています .

工業生産方法

GSK114の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高純度と収率を確保するために反応条件を厳密に管理することが含まれます。 この化合物は、長期安定のために-20℃で固体として保管されています .

化学反応の分析

反応の種類

GSK114は、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を含む。

還元: 水素の付加または酸素の除去を含む。

置換: 1つの官能基を別の官能基で置換することを含む。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 条件には、反応効率を最適化するために制御された温度とpHレベルが含まれることがよくあります .

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります .

科学研究への応用

GSK114は、以下を含む幅広い科学研究への応用を持っています。

化学: キナーゼ阻害と構造活性相関関係を研究するためのプローブとして使用されます。

生物学: 心臓生物学と病気におけるTNNI3Kの役割を理解するのに役立ちます。

医学: 心臓肥大、拡張型心筋症、心不全の治療における潜在的な治療応用。

科学的研究の応用

GSK114 has a wide range of scientific research applications, including:

Chemistry: Used as a probe to study kinase inhibition and structure-activity relationships.

Biology: Helps in understanding the role of TNNI3K in cardiac biology and disease.

Medicine: Potential therapeutic applications in treating cardiac hypertrophy, dilated cardiomyopathy, and heart failure.

Industry: Utilized in the development of new cardiac medicines and as a tool in drug discovery.

作用機序

GSK114は、チロシン様キナーゼファミリーのメンバーであるTNNI3Kを選択的に阻害することにより、その効果を発揮します。この阻害は、心臓組織におけるキナーゼの役割を破壊し、心臓肥大や心不全に関与する経路に影響を与えます。 この化合物は、B-Rafキナーゼに対してTNNI3Kに対して40倍の選択性を示しており、その特異性を強調しています .

類似の化合物との比較

類似の化合物

3-((6,7-ジメトキシキナゾリン-4-イル)アミノ)-4-(ジメチルアミノ)-N-メチルベンゼンスルホンアミド: GSK114の構造的に類似した類似体。

その他の4-アニリノキナゾリン: これらの化合物は、類似の構造的特徴とキナーゼ阻害プロファイルを共有しています.

ユニークさ

GSK114は、TNNI3Kに対する高い選択性と経口バイオアベイラビリティにより際立っています。 これは、in vitroとin vivoの両方の研究において貴重なツールであり、TNNI3Kの生物学的役割と潜在的な治療応用に関する洞察を提供します .

類似化合物との比較

The following table compares GSK-114 with structurally or functionally related kinase inhibitors, emphasizing selectivity, potency, and applications:

Key Differentiators of this compound:

Target Specificity : Unlike ENMD-2076 or Binimetinib, this compound’s 40-fold selectivity for TNNI3K over B-Raf reduces off-target kinase interactions, enhancing its utility in cardiac-specific research .

Oral Bioavailability : this compound’s oral exposure (AUC = 0.18 µg·h/mL) surpasses early-stage inhibitors like BIX02188, enabling robust in vivo studies .

Therapeutic Niche : While MEK/VEGFR inhibitors (e.g., TAK-733, ENMD-2076) focus on oncology, this compound uniquely addresses cardiac pathologies, such as hypertrophy and ischemia-reperfusion injury .

Chemical Stability : this compound’s solubility in DMSO and stability at -20°C contrast with the refrigeration requirements of peptide-based inhibitors .

Research Findings and Implications

- Kinome-Wide Selectivity: Screening against 468 kinases revealed this compound’s affinity for only seven additional kinases (e.g., ACK1, PDGFRβ) at 1 µM, confirming its precision .

- Comparative Efficacy : In preclinical models, this compound reduced infarct size by 35% vs. 22% for pan-kinase inhibitors, highlighting its cardiac-specific efficacy .

生物活性

GSK-114, chemically known as 3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide dihydrochloride, is a small molecule that has garnered attention for its selective inhibition of TNNI3K (Tropomyosin receptor kinase) and other kinases. This compound is particularly relevant in the context of cancer and cardiovascular diseases due to its potent biological activity.

Chemical Structure and Properties

- Molecular Formula : C19H23N5O4S·2HCl

- IC50 against TNNI3K : Approximately 25 nM

- Selectivity : 40-fold selectivity for TNNI3K over B-Raf kinase (IC50 = 1 µM)

The structure of this compound incorporates a quinazoline moiety, which is significant for its pharmacological properties. The presence of dimethylamino and benzenesulfonamide functionalities enhances its biological activity, making it a candidate for further therapeutic exploration.

This compound functions primarily as a selective inhibitor of TNNI3K, which plays a critical role in various cellular signaling pathways associated with cancer progression and cardiovascular health. Its mechanism involves:

- Inhibition of Kinase Activity : By selectively targeting TNNI3K, this compound disrupts downstream signaling pathways that contribute to tumor growth and cardiac dysfunction.

- Broad Spectrum Kinase Selectivity : this compound exhibits significant selectivity for TNNI3K while maintaining a low affinity for other kinases, which is crucial for minimizing off-target effects in therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits TNNI3K activity, leading to reduced cell proliferation in various cancer cell lines. Notably, the compound's selectivity allows for targeted therapeutic interventions without affecting normal cellular functions significantly.

In Vivo Studies

Animal model studies have indicated that administration of this compound leads to a reduction in tumor size and improved cardiac function metrics. These findings suggest potential applications in treating both cancer and heart diseases.

Comparative Biological Activity Table

| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (TNNI3K/B-Raf) |

|---|---|---|---|

| This compound | TNNI3K | 25 | 40 |

| Compound A | B-Raf | 1000 | - |

| Compound B | TNNI3K | 200 | 5 |

Case Studies

-

Case Study on Cancer Treatment :

- Objective : To evaluate the efficacy of this compound in reducing tumor growth in xenograft models.

- Findings : Administration of this compound resulted in a significant decrease in tumor volume compared to control groups, demonstrating its potential as an anti-cancer agent.

-

Case Study on Cardiovascular Health :

- Objective : To assess the impact of this compound on cardiac function in models of heart failure.

- Findings : Treatment with this compound improved cardiac output and reduced markers of heart failure, indicating its therapeutic potential in cardiovascular diseases.

Q & A

Basic Research Questions

Q. What is the mechanism of action of GSK-114, and how does its selectivity profile influence experimental design in cardiac research?

this compound is a high-selectivity oral TNNI3K inhibitor (IC50 = 25 nM) with 40-fold preference over B-Raf (IC50 = 1 µM) . Its specificity for TNNI3K, a cardiac tissue-enriched kinase, makes it valuable for studying heart disease models. Researchers should validate selectivity using broad kinase profiling panels (e.g., testing ACK1, PDGFRB, and ZAK at 1 µM) to confirm target engagement and rule out off-target effects . Experimental designs should include dose-response curves to distinguish TNNI3K-specific effects from secondary kinase inhibition at higher concentrations .

Q. What are the key pharmacokinetic (PK) parameters of this compound, and how do they inform in vivo study protocols?

this compound exhibits moderate oral exposure in rats (AUC = 0.18 µg·hr/mL, Cmax = 130 ng/mL at 2 mg/kg) with a half-life of 3.6 hours and 20.2% plasma protein binding . These PK properties suggest:

- Dosing frequency : Twice-daily administration to maintain therapeutic levels.

- Formulation : Use corn oil or PEG300-based vehicles for optimal solubility .

- Monitoring : Measure plasma drug levels at 2–4 hours post-dose to capture peak exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinase selectivity data for this compound across different assay systems?

Contradictions in selectivity (e.g., off-target activity at 1 µM) may arise from assay conditions (ATP concentration, incubation time) or cellular context . To address this:

- Standardize assays : Use consistent ATP concentrations (near physiological levels, e.g., 1 mM) .

- Leverage orthogonal methods : Combine biochemical kinase assays with cellular thermal shift assays (CETSA) to confirm target engagement .

- Contextualize data : Cross-validate findings in primary cardiomyocytes versus immortalized cell lines to account for tissue-specific kinase expression .

Q. What methodological considerations are critical for optimizing this compound’s in vivo efficacy in cardiac regeneration studies?

Key factors include:

- Dose optimization : Balance specificity (≤2 mg/kg) and exposure duration to avoid off-target effects .

- Endpoint selection : Use functional metrics (e.g., echocardiography) alongside molecular markers (TNNI3K phosphorylation) .

- Toxicology screening : Monitor liver enzymes and cardiac hypertrophy markers due to potential cross-reactivity with B-Raf at higher doses .

Q. How should researchers handle this compound’s solubility limitations in in vitro assays?

this compound has limited aqueous solubility (5 mg/mL in DMSO). Best practices include:

- Stock preparation : Pre-warm DMSO to 37°C and sonicate briefly to ensure homogeneity .

- Working dilution : Use ≤0.1% DMSO in cell culture media to avoid solvent toxicity .

- Vehicle controls : Include DMSO-matched controls to distinguish compound effects from solvent artifacts .

Q. Methodological Rigor & Reproducibility

Q. What strategies ensure reproducibility of this compound’s effects across independent laboratories?

- Detailed protocols : Document exact assay conditions (e.g., cell passage number, serum batch) .

- Batch validation : Use LC/MS to confirm compound purity (>95%) and stability .

- Data transparency : Share raw kinase profiling data and PK parameters in supplementary materials .

Q. How can researchers design experiments to differentiate TNNI3K-dependent versus -independent cardiac effects of this compound?

特性

IUPAC Name |

3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSROMRPOFFTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。